molecular formula C11H16ClNO2 B8647249 5,6-Dimethoxy-N-methylisoindoline hydrochloride CAS No. 114041-13-3

5,6-Dimethoxy-N-methylisoindoline hydrochloride

Cat. No.: B8647249
CAS No.: 114041-13-3
M. Wt: 229.70 g/mol
InChI Key: LXFVBCXERQVIRD-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-methylisoindoline hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

114041-13-3

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

5,6-dimethoxy-2-methyl-1,3-dihydroisoindole;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-6-8-4-10(13-2)11(14-3)5-9(8)7-12;/h4-5H,6-7H2,1-3H3;1H

InChI Key

LXFVBCXERQVIRD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1)OC)OC.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

23 g (0.1 mol) of N-(6-chloromethyl-3,4-dimethoxybenzyl)-methylamine hydrochloride was added at a temperature of from 15° to 18° C. to a suspension comprising 50 ml of a 50% sodium hydroxide aqueous solution, 230 ml of benzene and 1 ml of a 90% trioctylmethylammonium chloride aqueous solution over a period of 2 minutes. The mixture was stirred for 3 hours, and then the organic layer of the reaction solution was separated, washed with water and a saturated sodium chloride aqueous solution, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and 50 ml of 6N hydrochloric acid was added to the residue. The mixture was again evaporated under reduced pressure to dryness. The crystalline residue was washed with ethanol to obtain 12.65 g (yield: 51.2%) of the above identified compound. From the filtrate, 1.8 g (yield: 7.8%) of secondary crystals were obtained. The total amount was 14.4 g (total yield: 63.1%). Melting point: 227° C. (decomposed)
Name
N-(6-chloromethyl-3,4-dimethoxybenzyl)-methylamine hydrochloride
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four
Yield
7.8%

Synthesis routes and methods II

Procedure details

1.0 g (3.12 mmol) of N-benzyl-5,6-dimethoxy-N-methylisoindolinium hydrochloride was dissolved in 20 ml of methanol, and 0.5 ml of 6N hydrochloric acid and 100 mg of a 10% palladium carbon catalyst were added thereto. The catalytic reduction was conducted at room temperature for 5 hours in a hydrogen gas stream. The catalyst was filtered off, and the solvent was distilled off under reduced pressure. The crystal residue was washed with 10 ml of acetone to obtain 650 mg of the above identified compound.
Name
N-benzyl-5,6-dimethoxy-N-methylisoindolinium hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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